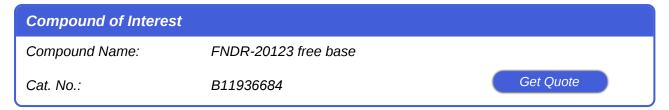


Application Notes and Protocols for FNDR-20123 in Transmission-Blocking Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria eradication efforts are increasingly focused on interrupting the transmission of the Plasmodium falciparum parasite from humans to mosquitoes. Transmission-blocking interventions are a key component of this strategy. FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor that has demonstrated potent antimalarial activity.[1][2] Notably, it is active against the sexual stages of P. falciparum, making it a promising candidate for a transmission-blocking drug.[3][4]

These application notes provide detailed protocols for evaluating the transmission-blocking potential of FNDR-20123 using the gold-standard Standard Membrane Feeding Assay (SMFA).

Mechanism of Action

FNDR-20123 functions as a histone deacetylase (HDAC) inhibitor.[1] In Plasmodium falciparum, HDACs play a crucial role in the regulation of gene expression, which is essential for the parasite's life cycle progression. By inhibiting HDACs, FNDR-20123 leads to hyperacetylation of histones, which in turn de-regulates transcription, causing cell cycle arrest and parasite death.[5][6] This mechanism is effective against both the asexual blood stages and the sexual gametocyte stages of the parasite, the latter being responsible for transmission to mosquitoes.[3][5]



Quantitative Data Summary

The following table summarizes the in vitro inhibitory concentrations (IC50) of FNDR-20123 against various targets. This data is essential for designing effective transmission-blocking experiments.

Target	IC50 Value	Reference
Plasmodium falciparum HDAC	31 nM	[3]
Human HDACs	3 nM	[3]
P. falciparum Asexual Blood Stage	41 nM	[1][3]
P. falciparum Male Gametocytes	190 nM	[1][3]
P. falciparum Female Gametocytes	> 5 μM	[3][4]
Human HDAC1	25 nM	
Human HDAC2	29 nM	-
Human HDAC3	2 nM	-
Human HDAC6	11 nM	-
Human HDAC8	282 nM	_

Experimental Protocols

The Standard Membrane Feeding Assay (SMFA) is the recommended method for assessing the transmission-blocking activity of FNDR-20123.[7][8] This assay evaluates the ability of the compound to prevent the formation of oocysts in the mosquito midgut.

Materials

- P. falciparum gametocyte culture (e.g., NF54 strain)
- FNDR-20123 (stock solution in DMSO)



- Complete culture medium (e.g., RPMI 1640 with appropriate supplements)
- Human red blood cells
- Human serum (A+)
- Anopheles mosquitoes (e.g., Anopheles gambiae or Anopheles stephensi)
- Glass membrane feeders
- Parafilm® or other suitable membrane
- Water bath maintained at 37°C
- Mosquito rearing cages and insectary facilities
- Mercurochrome solution (0.1%)
- Phosphate-buffered saline (PBS)
- Microscope

Protocol: Standard Membrane Feeding Assay (SMFA)

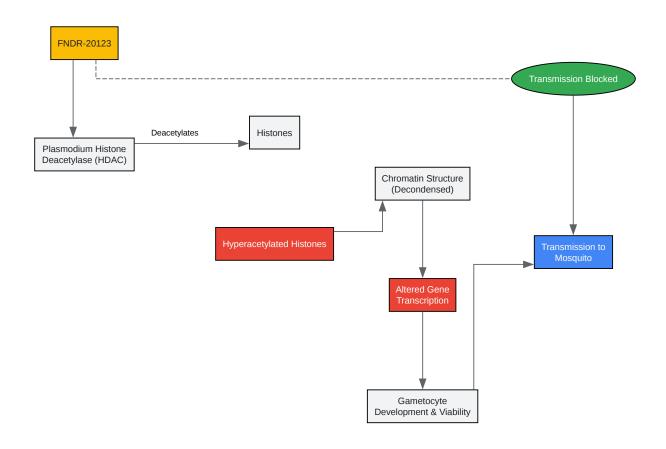
- 1. Gametocyte Culture Preparation:
- Culture P. falciparum (NF54 strain) to produce mature stage V gametocytes.[7]
- Ensure a gametocytemia of 1.5-2.5% with a hematocrit of 50% in A+ male serum, supplemented with fresh red blood cells.[7]
- 2. Compound Preparation and Incubation:
- Prepare a stock solution of FNDR-20123 in 100% DMSO.
- Based on the IC50 for male gametocytes (190 nM), prepare a serial dilution of FNDR-20123 in complete culture medium. A suggested concentration range to test would be from 10 nM to 10 μM to generate a dose-response curve.
- Add the desired concentrations of FNDR-20123 to the gametocyte culture. A control group with DMSO (vehicle) at the same final concentration as the highest FNDR-20123 concentration should be included.



- Incubate the treated gametocyte culture for 48 hours prior to the mosquito feed.
- 3. Mosquito Preparation:
- Use 3-5 day old female Anopheles mosquitoes.
- Starve the mosquitoes for a minimum of 6 hours before the feed.
- 4. Membrane Feeding:
- Assemble the glass membrane feeders and connect them to a 37°C water bath.[7][8]
- Stretch a piece of Parafilm® over the bottom of the feeder to create the membrane.
- Add approximately 300-500 μL of the treated or control gametocyte culture into each feeder.
- Place the feeders on top of the mosquito cups, allowing the mosquitoes to feed through the membrane for 15-20 minutes.
- 5. Post-Feeding Mosquito Maintenance:
- After feeding, remove the unfed mosquitoes.
- Maintain the engorged mosquitoes in a secure insectary at 26-28°C and approximately 80% humidity, providing them with a 10% sugar solution.
- 6. Oocyst Counting:
- After 7-8 days, dissect the midguts of at least 20-25 mosquitoes per experimental group.
- Stain the midguts with 0.1% mercurochrome for 8-10 minutes to visualize the oocysts.
- Count the number of oocysts per midgut under a microscope.
- 7. Data Analysis:
- Calculate the percentage of infected mosquitoes (prevalence) and the mean number of oocysts per midgut (intensity) for each group.
- Determine the percent inhibition of oocyst formation for each FNDR-20123 concentration compared to the DMSO control.
- Calculate the IC50 and IC90 values, representing the concentrations of FNDR-20123 that inhibit oocyst formation by 50% and 90%, respectively.

Visualizations Signaling Pathway of FNDR-20123



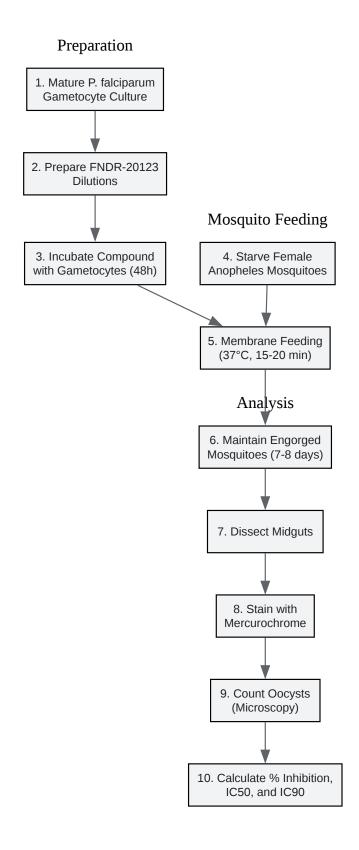


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Caption: Proposed mechanism of FNDR-20123 in blocking malaria transmission.

Experimental Workflow for Transmission-Blocking Assay





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